molecular formula C7H12O3S B2944681 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid CAS No. 933757-92-7

2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid

Cat. No.: B2944681
CAS No.: 933757-92-7
M. Wt: 176.23
InChI Key: MJLXXYLWKORWTN-UHFFFAOYSA-N
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Description

2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid (IUPAC name) is a sulfur-containing carboxylic acid derivative characterized by a tetrahydrofuran (oxolane) ring linked via a methylene group to a sulfanyl moiety, which is further connected to an acetic acid backbone. Its molecular formula is C₇H₁₀O₃S (molecular weight: 174.22 g/mol). This compound is structurally analogous to several sulfanyl acetic acid derivatives, which vary in substituents attached to the sulfanyl group. Below, we compare its properties, synthesis, and applications with similar compounds.

Properties

IUPAC Name

2-(oxolan-2-ylmethylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c8-7(9)5-11-4-6-2-1-3-10-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLXXYLWKORWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid typically involves the reaction of tetrahydrofuran-2-methanethiol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the tetrahydrofuran ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the tetrahydrofuran ring.

Scientific Research Applications

2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can act as a chelating agent, binding to metal ions and influencing their biological activity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Oxolan-2-ylmethyl C₇H₁₀O₃S 174.22 Ether oxygen in oxolane ring
2-[[2-Oxo-2-(piperidin-1-yl)ethyl]thio]acetic acid [] Piperidin-1-yl-oxoethyl C₉H₁₅NO₃S 217.28 Tertiary amide group, piperidine ring
2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid [] Morpholin-4-yl-oxoethyl C₈H₁₃NO₄S 219.26 Morpholine ring, amide functionality
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid [] Isopropoxycarbonothioyl C₆H₁₀O₃S₂ 194.27 Xanthate group (S–C(=S)–O–)
2-[(4-Fluorophenyl)thio]acetic acid [] 4-Fluorophenyl C₈H₇FO₂S 186.20 Aromatic ring with electron-withdrawing F

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The oxolane substituent provides electron-donating ether oxygen, enhancing solubility in polar solvents compared to aromatic derivatives like 2-[(4-fluorophenyl)thio]acetic acid .
  • Ring Systems : Piperidine and morpholine derivatives (e.g., ) introduce nitrogen, enabling hydrogen bonding or coordination chemistry, unlike the oxygen-only oxolane .
  • Functional Groups : The xanthate group in ’s compound facilitates radical polymerization applications, whereas the acetic acid moiety in the target compound supports carboxylate-based reactivity .

Physicochemical Properties

Property This compound 2-[(4-Fluorophenyl)thio]acetic Acid [] 2-[(Isopropoxycarbonothioyl)sulfanyl]acetic Acid []
Solubility High in polar solvents (ether oxygen) Moderate in DMSO/ethanol (aromatic hydrophobicity) Soluble in organic solvents (xanthate group)
Melting Point Not reported Not reported 44.3°C (DSC)
Hydrogen Bonding O–H (carboxyl), S–H (weak) O–H, S–H O–H and S–H, dimerizes via O–H⋯O bonds

Biological Activity

2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure features a sulfanyl group that may interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₄O₃S. The presence of the oxolane (tetrahydrofuran) ring contributes to its unique properties, including solubility and reactivity.

Biological Activity Overview

Research indicates that compounds with sulfanyl groups often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of this compound may be attributed to its ability to modulate enzyme activities or interact with cellular receptors.

The proposed mechanism of action involves interaction with specific enzymes or receptors, which may lead to modulation of biological pathways. For instance, sulfanyl compounds can influence oxidative stress responses and cellular signaling pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For example, a related compound was found to inhibit the growth of Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Research into structurally similar sulfanyl compounds has indicated potential anticancer effects, particularly through apoptosis induction in cancer cells. This suggests that this compound may also exhibit similar properties, warranting further investigation into its efficacy against various cancer cell lines.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial15
Compound BAnticancer12
Compound CAnti-inflammatory20

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a sulfanyl derivative exhibited significant inhibition against multiple bacterial strains, including MRSA. This suggests that this compound could be effective in developing novel antibiotics.
  • Cancer Cell Line Studies : In vitro studies on related compounds showed promising results in reducing cell viability in breast cancer cell lines, indicating that further exploration of this compound could reveal its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : A common approach involves nucleophilic substitution between oxolane-2-methanethiol and bromoacetic acid under alkaline conditions. Reaction optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., methanol, ethanol) enhance nucleophilicity.
  • Temperature control : Moderate heating (40–60°C) balances reaction rate and side-product formation.
  • pH adjustment : Maintain pH 8–9 using KOH or NaOH to deprotonate the thiol group without hydrolyzing the ester.
  • Work-up : Extract with ethyl ether and purify via silica gel chromatography (ethyl acetate/hexane). Yield improvements (>70%) are achievable by slow reagent addition and inert atmosphere .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Identify oxolane ring protons (δ 1.6–2.1 ppm for CH2, δ 4.8–5.2 ppm for OCH2) and sulfanyl-acetic acid protons (δ 3.3–3.7 ppm for SCH2, δ 12.1 ppm for COOH).
  • <sup>13</sup>C NMR : Confirm carbonyl (δ 170–175 ppm) and oxolane carbons (δ 25–35 ppm for CH2, δ 70–80 ppm for OCH2).
  • IR : Detect C=O stretch (~1700 cm<sup>-1</sup>) and S–C bonds (~650 cm<sup>-1</sup>).
  • MS : Molecular ion peak at m/z ~190 (C7H10O3S<sup>+</sup>) with fragmentation patterns matching thioether cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. Strategies include:

  • X-ray crystallography : Validate bond lengths/angles (e.g., C–S vs. C=O distances) using single-crystal data. SHELX refinement (R-factor < 0.05) ensures structural accuracy .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR shifts. Adjust for solvent dielectric constants in simulations .

Q. What strategies are recommended for analyzing polymorphism in the crystal structure of this compound?

  • Methodological Answer :

  • Crystallization screening : Vary solvents (hexane, ethyl acetate) and temperatures to isolate polymorphs.
  • Hydrogen-bond analysis : Use Mercury software to map O–H⋯N/O interactions (e.g., dimer formation with R4<sup>4</sup>(12) motifs) .
  • Thermal analysis (DSC) : Identify melting point variations (e.g., 44.3°C for Form I vs. higher for Form II) .

Q. How should bioactivity studies be designed to investigate the role of the thioether moiety in pharmacological applications?

  • Methodological Answer :

  • Comparative assays : Test this compound against analogs lacking the thioether group (e.g., Erdosteine derivatives) in mucolytic or antioxidant assays .
  • Structure-activity relationship (SAR) : Modify the oxolane ring (e.g., substituents at C2) and measure PPARγ binding affinity via fluorescence polarization .

Q. How can discrepancies in purity analysis between HPLC and elemental analysis be addressed?

  • Methodological Answer :

  • HPLC-DAD/MS : Detect volatile impurities (e.g., residual solvents) not quantified by elemental analysis.
  • Combined techniques : Cross-validate with <sup>13</sup>C NMR integration and combustion analysis (C, H, N, S). Adjust for hygroscopicity during sample preparation .

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